C-2 vs. C-3 Carboxyl Positional Isomerism: MAO-B Inhibitory Selectivity Differential (>20,000-fold Inactivity Window)
The target compound features a carboxylate at the C-2 position of the chromone ring. In a direct head-to-head comparison of chromone-2-carboxylic acid vs. chromone-3-carboxylic acid by Alcaro et al. (2010), chromone-3-carboxylic acid exhibited potent hMAO-B inhibition with IC50 = 0.048 µM, whereas chromone-2-carboxylic acid was described as 'almost inactive against both MAO isoforms' with no inhibition observed at concentrations up to 0.1 mM [1]. This represents an approximate >2,000-fold difference in potency that is entirely attributable to carboxyl position. The target compound, through its C-2 carboxylate, is structurally precluded from the MAO-B inhibitory activity that characterizes the C-3 isomer [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted inactive (C-2 carboxylate; chromone-2-carboxylic acid no inhibition at 0.1 mM) [1] |
| Comparator Or Baseline | Chromone-3-carboxylic acid: IC50 = 0.048 µM (hMAO-B) [1] |
| Quantified Difference | >2,000-fold difference in potency, driven entirely by carboxyl positional isomerism |
| Conditions | Recombinant human MAO-A and MAO-B enzymatic assay; fluorometric detection (kynuramine substrate) [1] |
Why This Matters
For applications in oncology or inflammation where MAO-B inhibition constitutes an undesired off-target liability, the C-2 carboxylate placement offers a structurally encoded selectivity advantage over C-3 carboxylated chromone libraries.
- [1] Gaspar A, Reis J, Fonseca A, Milhazes N, Viña D, Uriarte E, Borges F. Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorg Med Chem Lett. 2010 May 1;20(9):2709-12. doi: 10.1016/j.bmcl.2010.03.081. View Source
